molecular formula C15H11NO3 B8317481 [p-(p-Cyanophenoxy)phenyl]acetic Acid

[p-(p-Cyanophenoxy)phenyl]acetic Acid

Cat. No. B8317481
M. Wt: 253.25 g/mol
InChI Key: KJDOQLZGLODVCB-UHFFFAOYSA-N
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Patent
US04125729

Procedure details

A mixture of 17.4 g of p-fluorobenzonitrile 31.0 g of ethyl p-hydroxyphenylacetate, 23.8 g of potassium carbonate and 175 ml of N,N-dimethylacetamide is heated at 158° C for 18 hours. The mixture is cooled and poured into 300 ml of cold sodium bicarbonate solution. The mixture is extracted with ether and the ether extracts washed with two 200 ml portions of 2N NaOH. The aqueous solutions are saturated with salt and extracted with ether. The alkaline aqueous layer is acidified with cold hydrochloric acid to give a solid which is filtered and washed with water to give tan crystals. Recrystallization by dissolving in 300 ml of methanol, adding 200 of water and chilling gives the product as yellow needles, mp 125°-127° C.
Quantity
17.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
23.8 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.[OH:10][C:11]1[CH:16]=[CH:15][C:14]([CH2:17][C:18]([O:20]CC)=[O:19])=[CH:13][CH:12]=1.C(=O)([O-])[O-].[K+].[K+].C(=O)(O)[O-].[Na+]>CN(C)C(=O)C>[C:6]([C:5]1[CH:8]=[CH:9][C:2]([O:10][C:11]2[CH:12]=[CH:13][C:14]([CH2:17][C:18]([OH:20])=[O:19])=[CH:15][CH:16]=2)=[CH:3][CH:4]=1)#[N:7] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
17.4 g
Type
reactant
Smiles
FC1=CC=C(C#N)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)CC(=O)OCC
Name
Quantity
23.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
175 mL
Type
solvent
Smiles
CN(C(C)=O)C
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
158 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with ether
WASH
Type
WASH
Details
the ether extracts washed with two 200 ml portions of 2N NaOH
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
CUSTOM
Type
CUSTOM
Details
to give a solid which
FILTRATION
Type
FILTRATION
Details
is filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
to give tan crystals
CUSTOM
Type
CUSTOM
Details
Recrystallization
DISSOLUTION
Type
DISSOLUTION
Details
by dissolving in 300 ml of methanol
ADDITION
Type
ADDITION
Details
adding 200 of water
TEMPERATURE
Type
TEMPERATURE
Details
chilling

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(OC2=CC=C(C=C2)CC(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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